molecular formula C12H17BrClNO2 B2923047 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride CAS No. 302962-86-3

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride

Cat. No. B2923047
M. Wt: 322.63
InChI Key: OBFKZJMZVGOGPH-UHFFFAOYSA-N
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Description

“4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 836-59-9 . It has a molecular weight of 286.17 . The IUPAC name for this compound is 4-[2-(4-bromophenoxy)ethyl]morpholine .


Molecular Structure Analysis

The InChI code for “4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride” is 1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthesis and Complexation Studies

One study delves into the synthesis and complexation behaviors of morpholine derivatives with transition metals, showcasing their potential in creating complex metal-ligand assemblies. For instance, Singh et al. (2000) detailed the synthesis of tellurated derivatives of morpholine, which were then used to form complexes with palladium(II) and mercury(II). These complexes were structurally characterized, offering insights into their potential applications in materials science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Antioxidant and Biological Activities

Research on bromophenols, which share structural similarities with 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride, has highlighted their potent antioxidant activities. Olsen et al. (2013) isolated four bromophenols from red algae, demonstrating their significant antioxidant effects through various assays. This study suggests that compounds structurally related to 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride may possess notable antioxidant properties, which could be relevant in pharmacological and nutraceutical applications (Olsen, Hansen, Isaksson, & Andersen, 2013).

Molecular Interaction and Coordination Chemistry

The interaction of morpholine derivatives with biological molecules and their role in coordination chemistry offer avenues for drug design and development. For example, Sakthikumar, Solomon, and Raja (2019) synthesized morpholine-based metal(ii) complexes and assessed their DNA/BSA interactions and pharmacological implications. Their findings revealed that these complexes exhibit potent DNA cleavage efficacy and radical scavenging activity, underscoring the potential of morpholine derivatives in therapeutic applications (Sakthikumar, Solomon, & Raja, 2019).

Advanced Material Synthesis

The synthesis of polymers and micelle formation studies also align closely with the chemical nature of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride. Chang, Park, and Han (2000) explored the preparation of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers, analyzing their micelle formation in water. Such studies reveal the potential of morpholine derivatives in developing novel materials with specific physicochemical properties (Chang, Park, & Han, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKZJMZVGOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride

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